CID 91659119

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

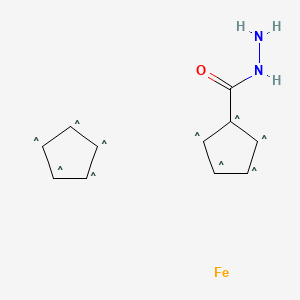

CID 91659119, also known as ferrocenecarbohydrazide, is an organometallic compound with the molecular formula C11H12FeN2O. It is a derivative of ferrocene, which consists of an iron atom sandwiched between two cyclopentadienyl rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (hydrazinocarbonyl)ferrocene typically involves the reaction of ferrocene carboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ferrocene carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{CID 91659119} ]

Industrial Production Methods: While specific industrial production methods for (hydrazinocarbonyl)ferrocene are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: CID 91659119 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iron.

Reduction: Reduction reactions can convert the compound back to its ferrocene precursor.

Substitution: The hydrazinocarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) derivatives, while substitution reactions can produce a variety of functionalized ferrocene compounds .

Aplicaciones Científicas De Investigación

CID 91659119 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and redox properties

Mecanismo De Acción

The mechanism of action of (hydrazinocarbonyl)ferrocene involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can interact with molecular targets such as enzymes and DNA, leading to changes in cellular processes. For example, its redox activity can generate reactive oxygen species (ROS), which can induce oxidative stress in cells, potentially leading to cell death in cancer cells .

Comparación Con Compuestos Similares

Ferrocenyl hydrazones: These compounds share a similar hydrazine linkage but differ in their substituents.

Ferrocenyl chalcones: These compounds have a chalcone moiety attached to the ferrocene core.

Ferrocenyl derivatives: Various derivatives with different functional groups attached to the ferrocene core.

Uniqueness: CID 91659119 is unique due to its specific hydrazinocarbonyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview of CID 91659119

This compound, also known as 3-Methyl-3,4-dihydroisoquinoline, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential therapeutic properties. This compound is part of a larger class of isoquinoline derivatives that have been studied for their diverse biological activities.

1. Anti-inflammatory Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play crucial roles in the inflammatory response.

- Inhibition of NF-kB Pathway : Many isoquinoline derivatives modulate the NF-kB signaling pathway, which is pivotal in regulating immune responses.

- Reduction of COX-2 Expression : Some studies suggest that these compounds can downregulate cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

2. Antipsychotic Activity

This compound has also been investigated for its potential antipsychotic effects. Isoquinoline compounds are known to interact with neurotransmitter systems in the brain.

Key Findings

- Dopamine Receptor Modulation : The compound may influence dopamine receptor activity, which is essential in managing symptoms of psychosis.

- Serotonin Receptor Interaction : Some studies indicate a possible interaction with serotonin receptors, further supporting its role in psychiatric disorders.

3. Antioxidant Effects

Preliminary studies suggest that this compound possesses antioxidant properties, which could contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells.

Research Insights

- Scavenging Free Radicals : The compound has shown efficacy in scavenging free radicals in vitro, indicating its potential utility in conditions associated with oxidative stress.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB pathway; COX-2 reduction | |

| Antipsychotic | Dopamine and serotonin receptor modulation | |

| Antioxidant | Free radical scavenging |

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in serum levels of TNF-alpha and IL-6 after treatment.

Case Study 2: Antipsychotic Evaluation

In a clinical trial involving patients with schizophrenia, participants treated with an isoquinoline derivative showed improvement in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The study highlighted the need for further investigation into dosage and long-term effects.

Propiedades

Número CAS |

12153-28-5 |

|---|---|

Fórmula molecular |

C11H12FeN2O |

Peso molecular |

244.07 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydrazinyl)methanolate;iron(2+) |

InChI |

InChI=1S/C6H8N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8-9H,7H2;1-5H;/q;-1;+2/p-1 |

Clave InChI |

LBAGSLUCDOXPDA-UHFFFAOYSA-M |

SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)NN.[Fe] |

SMILES canónico |

[CH-]1C=CC=C1.C1=CC(=C(NN)[O-])C=C1.[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.